[(5-fluorothiophen-2-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine
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Overview
Description
[(5-fluorothiophen-2-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine is a compound that features a combination of fluorinated thiophene and pyrazole moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both fluorine and nitrogen-containing heterocycles in its structure suggests it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-fluorothiophen-2-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the 5-fluorothiophene-2-carbaldehyde, which can be synthesized through the fluorination of thiophene-2-carbaldehyde. This intermediate is then subjected to a condensation reaction with 1-methyl-1H-pyrazole-3-carbaldehyde in the presence of a suitable base, such as sodium hydride, to form the desired amine compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the fluorination step and automated systems for the condensation reaction. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
[(5-fluorothiophen-2-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert any carbonyl groups to alcohols.
Substitution: The fluorine atom in the thiophene ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, ethanol.
Substitution: Sodium methoxide, methanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
[(5-fluorothiophen-2-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Medicine: Explored for its potential therapeutic applications, such as in the design of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of [(5-fluorothiophen-2-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site, thereby preventing substrate access. The presence of fluorine and nitrogen atoms in its structure can enhance its binding affinity and specificity .
Comparison with Similar Compounds
[(5-fluorothiophen-2-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine can be compared with other compounds containing similar functional groups:
Thiophene derivatives: Compounds like 5-bromothiophene-2-carbaldehyde share the thiophene ring but differ in the substituents, affecting their reactivity and applications.
Pyrazole derivatives: Compounds such as 1-methyl-1H-pyrazole-3-carbaldehyde have similar pyrazole rings but different substituents, influencing their chemical behavior and biological activity.
The uniqueness of this compound lies in the combination of fluorinated thiophene and pyrazole moieties, which can impart distinct properties compared to other related compounds.
Properties
Molecular Formula |
C10H12FN3S |
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Molecular Weight |
225.29 g/mol |
IUPAC Name |
N-[(5-fluorothiophen-2-yl)methyl]-1-(1-methylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C10H12FN3S/c1-14-5-4-8(13-14)6-12-7-9-2-3-10(11)15-9/h2-5,12H,6-7H2,1H3 |
InChI Key |
PCHVRHCYYOTFEM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)CNCC2=CC=C(S2)F |
Origin of Product |
United States |
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